Enantioselective N-Dealkylation: S(+)-Amphetamine Formation Preference by Human CYP Enzymes
In human liver microsomes (HLM), fenproporex N-dealkylation to amphetamine is catalyzed by CYP2D6, CYP1A2, CYP2B6, and CYP3A4, with all isoforms exhibiting a slight preference for conversion of the S(+)-enantiomer over the R(−)-enantiomer [1]. In vivo studies in Dark Agouti rats (CYP2D6 poor metabolizer model) demonstrated significantly higher plasma levels of both amphetamine enantiomers compared to Wistar rats (extensive metabolizer model), indicating that CYP2D6 influences a downstream metabolic step (likely ring hydroxylation) rather than the primary N-dealkylation reaction [1].
| Evidence Dimension | CYP isoform enantioselectivity in fenproporex N-dealkylation to amphetamine |
|---|---|
| Target Compound Data | S(+)-fenproporex enantiomer preferentially dealkylated by CYP2D6, CYP1A2, CYP2B6, CYP3A4 |
| Comparator Or Baseline | R(−)-fenproporex enantiomer; all tested CYPs show slight preference for S(+) substrate |
| Quantified Difference | Slight but consistent enantiomeric preference across four CYP isoforms; statistical significance not quantified beyond 'slight preference' |
| Conditions | Recombinant human CYP isoforms and pooled human liver microsomes; in vivo plasma analysis in female Dark Agouti vs male Wistar rats |
Why This Matters
The stereoselective metabolism establishes that (+)-fenproporex is not pharmacokinetically equivalent to its (−)-enantiomer or the racemate, which directly impacts forensic interpretation of amphetamine enantiomeric ratios.
- [1] Kraemer T, Pflugmann T, Bossmann M, et al. Fenproporex N-dealkylation to amphetamine—enantioselective in vitro studies in human liver microsomes as well as enantioselective in vivo studies in Wistar and Dark Agouti rats. Biochem Pharmacol. 2004;68(5):947-957. View Source
